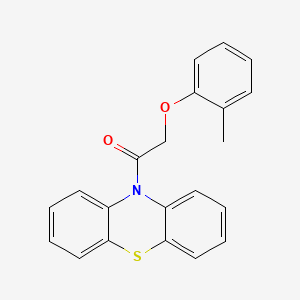
3-(4-Chlorophenoxy)-2-hydroxypropyl 2-(4-chlorophenoxy)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Chlorophenoxy)-2-hydroxypropyl 2-(4-chlorophenoxy)propanoate is an organic compound that features two chlorophenoxy groups attached to a hydroxypropyl and a propanoate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenoxy)-2-hydroxypropyl 2-(4-chlorophenoxy)propanoate typically involves the reaction of 4-chlorophenol with epichlorohydrin to form 3-(4-chlorophenoxy)-1,2-propanediol. This intermediate is then reacted with 4-chlorophenoxypropanoic acid under basic conditions to yield the final product. The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate and an organic solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound with high purity.
化学反応の分析
Types of Reactions
3-(4-Chlorophenoxy)-2-hydroxypropyl 2-(4-chlorophenoxy)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenoxy groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction results in an alcohol. Substitution reactions can lead to the formation of various derivatives depending on the nucleophile employed.
科学的研究の応用
3-(4-Chlorophenoxy)-2-hydroxypropyl 2-(4-chlorophenoxy)propanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of certain diseases due to its bioactive properties.
Industry: It is used in the production of specialty chemicals and as a component in certain industrial processes
作用機序
The mechanism of action of 3-(4-Chlorophenoxy)-2-hydroxypropyl 2-(4-chlorophenoxy)propanoate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit histamine release by interacting with IgE receptors, thereby exhibiting anti-inflammatory properties .
類似化合物との比較
Similar Compounds
- Methyl 2-(4-chlorophenoxy)propanoate
- Methyl 2-(4-chloro-3-methylphenoxy)propanoate
- Methyl 2-(4-bromophenoxy)propanoate
- Methyl 2-hydroxy-2-(4-pyridinyl)propanoate
Uniqueness
3-(4-Chlorophenoxy)-2-hydroxypropyl 2-(4-chlorophenoxy)propanoate is unique due to its dual chlorophenoxy groups and the presence of both hydroxypropyl and propanoate moieties. This structural arrangement imparts specific chemical and biological properties that distinguish it from similar compounds.
特性
CAS番号 |
39719-61-4 |
|---|---|
分子式 |
C18H18Cl2O5 |
分子量 |
385.2 g/mol |
IUPAC名 |
[3-(4-chlorophenoxy)-2-hydroxypropyl] 2-(4-chlorophenoxy)propanoate |
InChI |
InChI=1S/C18H18Cl2O5/c1-12(25-17-8-4-14(20)5-9-17)18(22)24-11-15(21)10-23-16-6-2-13(19)3-7-16/h2-9,12,15,21H,10-11H2,1H3 |
InChIキー |
DXWPQJIDDJPZQO-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)OCC(COC1=CC=C(C=C1)Cl)O)OC2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


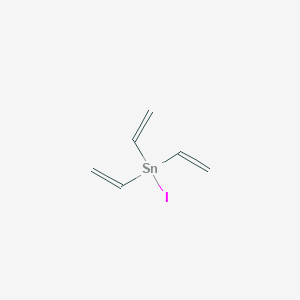
![Acetic acid, [(6-nitro-2-benzothiazolyl)thio]-, ethyl ester](/img/structure/B14661541.png)

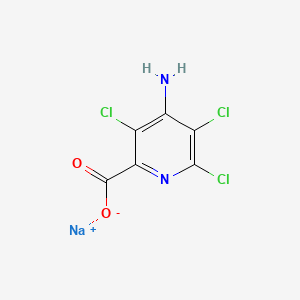
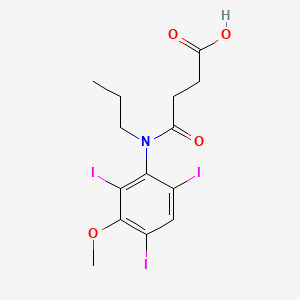
![N-[(Prop-2-en-1-yl)oxy]propanamide](/img/structure/B14661568.png)
![2H-azepino[1,2-a]benzimidazole](/img/structure/B14661573.png)
![(2S)-3-(1H-Imidazol-5-yl)-2-[(5-oxo-L-prolyl)amino]-1-(triaz-2-yn-2-ium-1-ylidene)propan-1-olate](/img/structure/B14661581.png)
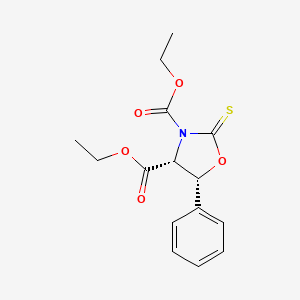
![methyl 10-[(2S,3R)-3-hexyloxiran-2-yl]decanoate](/img/structure/B14661590.png)
![2,4-Di-tert-butyl-6-[2-(4-methoxy-2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14661591.png)
![3-hydroxy-5,5-dimethyl-2-[(E)-(phenylhydrazinylidene)methyl]cyclohex-2-en-1-one](/img/structure/B14661604.png)

